
6-Fluoronicotinic acid
Overview
Description
6-Fluoronicotinic acid (CAS: 403-45-2) is a fluorinated derivative of nicotinic acid (pyridine-3-carboxylic acid) with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position. Its molecular formula is C₆H₄FNO₂, and it has a molecular weight of 141.10 g/mol . This compound is widely used as a bioactive building block in medicinal chemistry, particularly in the synthesis of positron emission tomography (PET) tracers for imaging metabolic processes . Its derivatives, such as this compound-2,3,5,6-tetrafluorophenyl ester, are critical prosthetic groups for rapid fluorine-18 radiolabeling of peptides and proteins, enabling applications in cancer imaging (e.g., targeting PSMA or integrin receptors) .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Fluoronicotinic acid can be synthesized through several methods. One common approach involves the fluorination of pyridine-3-carboxylic acid esters using sodium hydroxide . Another method includes the catalytic exchange of 2,5-dibromopyridine with isopropyl magnesium chloride Grignard reagent, followed by reaction with chloroformate or Boc2O to generate 6-bromonicotinate, which is then fluoridated .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
6-Fluoronicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Radiopharmaceutical Development
6-Fluoronicotinic acid serves as a key building block in the synthesis of radiolabeled compounds for positron emission tomography (PET). Its derivatives are employed to create tracers that visualize metabolic processes in vivo.
- Case Study: Radiolabeling for PET
A study developed a method for radiolabeling 6-[^18F]fluoronicotinic acid with fluorine-18, yielding high radiochemical purity. This compound was conjugated to peptides targeting fatty acid binding protein 3 (FABP3), demonstrating specific binding in malignant tissues, which could enhance cancer imaging techniques .
Medicinal Chemistry
The compound is utilized as a molecular scaffold for synthesizing active pharmaceutical ingredients (APIs). Its derivatives are investigated for therapeutic applications, particularly in oncology.
- Case Study: Pancreatic Cancer Treatment
A derivative synthesized from this compound has shown promise in treating pancreatic cancer. The compound's ability to target specific pathways involved in cancer cell proliferation makes it a candidate for further clinical development .
Bioconjugation Techniques
This compound is employed as a prosthetic group in bioconjugation reactions, allowing for the attachment of fluorine-18 to biomolecules such as peptides and proteins.
- Case Study: Fast Indirect Fluorine-18 Labeling
Research demonstrated that using this compound-2,3,5,6-tetrafluorophenyl ester as a prosthetic group enabled efficient radiolabeling of proteins and peptides. This method reduced synthesis time while achieving good yields, which is critical for clinical applications .
Mechanism of Action
The mechanism of action of 6-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a molecular scaffold, facilitating the binding of active pharmaceutical ingredients to their targets. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 6-fluoronicotinic acid but differ in substituents, reactivity, and applications:
6-(Difluoromethoxy)nicotinic Acid
- Structure : Difluoromethoxy (-OCF₂) group at position 6, carboxylic acid at position 3.
- Molecular Weight : 189.12 g/mol .
- Applications remain underexplored but may include radiolabeling or medicinal chemistry .
5-Bromo-2-fluoronicotinic Acid
- Structure : Bromine at position 5, fluorine at position 2, carboxylic acid at position 3.
- Molecular Weight : ~220 g/mol (calculated) .
- Key Differences : The bromine atom increases molecular weight and may reduce metabolic stability. Primarily studied for crystallographic properties rather than biomedical applications .
5-Fluoropyridine-2-carboxylic Acid
- Structure : Fluorine at position 5, carboxylic acid at position 2.
- Molecular Weight : 141.10 g/mol .
- Key Differences: The shifted carboxylic acid group (position 2 vs. 3) alters hydrogen-bonding interactions. Used in melanoma theranostic agents but shows distinct biodistribution compared to this compound derivatives .
6-Phenylnicotinic Acid
- Structure : Phenyl group at position 6, carboxylic acid at position 3.
- Molecular Weight : 199.20 g/mol .
- Key Differences : The bulky phenyl group introduces steric hindrance, limiting conjugation efficiency. Primarily used in structural studies rather than radiochemistry .
Efficiency and Speed
- This compound-Tetrafluorophenyl Ester : Conjugates with peptides/proteins (e.g., albumin, RGD) in 10 minutes at 40–50°C with radiochemical yields of 25–43% .
- [18F]Succinimidyl-4-Fluorobenzoate ([18F]SFB) : Requires multi-step synthesis and HPLC purification, resulting in lower yields and longer synthesis times .
Stability
- The tetrafluorophenyl ester derivative of this compound exhibits enhanced stability at higher pH (e.g., in physiological conditions), reducing premature hydrolysis compared to other esters .
Versatility
- Derivatives like FNEM (N-(2-aminoethyl)maleimide-6-fluoronicotinic acid) enable site-specific labeling of thiol-containing biomolecules, achieving >80% conjugation efficiency under optimized conditions .
Data Tables
Table 1: Structural and Functional Comparison of Nicotinic Acid Derivatives
Table 2: Radiolabeling Performance of Prosthetic Groups
Biological Activity
6-Fluoronicotinic acid (6-FNA), a derivative of nicotinic acid, is recognized for its diverse biological activities and applications in medicinal chemistry. This compound, with the chemical formula CHFNO and CAS number 403-45-2, has garnered attention due to its potential as a building block for active pharmaceutical ingredients (APIs), particularly in the development of radiopharmaceuticals and targeted therapies.
Property | Value |
---|---|
Molecular Weight | 141.10 g/mol |
Melting Point | 144 – 148 °C |
Appearance | White powder |
Purity | >98% |
1. Radiopharmaceutical Development
This compound is utilized as a prosthetic group in the labeling of biomolecules for positron emission tomography (PET). Recent studies have demonstrated its effectiveness in synthesizing radiolabeled compounds that target specific proteins, enhancing imaging capabilities in oncology.
- A study reported the successful synthesis of 6-[F]fluoronicotinic acid conjugated to peptides, achieving high radiochemical yields (25-43%) within a short reaction time (30-45 minutes) at moderate temperatures (40-50 °C) . This rapid labeling method facilitates the development of imaging agents that can delineate tumors effectively.
2. Targeted Cancer Therapies
Research indicates that derivatives of this compound are being explored for their potential in treating various cancers. For instance, a quinoline-8-yl-nicotinamide derivative synthesized from 6-FNA has shown promise in preclinical studies for pancreatic cancer treatment .
- In vitro studies have highlighted the binding specificity of radiolabeled compounds derived from 6-FNA to malignant tissues, suggesting their utility in targeted therapies . The binding studies demonstrated high focal binding in cancerous tissues, which could lead to improved therapeutic outcomes.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Its ability to act as a ligand for certain receptors and enzymes enhances its pharmacological profile.
- Binding Affinity : The compound's interaction with fatty acid binding protein 3 (FABP3) has been characterized through immunofluorescence staining, confirming its potential as a targeting agent in cancer therapy .
Case Studies
- PET Imaging with Conjugated Peptides
- Synthesis and Characterization
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Fluoronicotinic acid, and how can researchers validate the purity of the product?
- Methodological Answer : A widely used synthesis involves permanganate oxidation of 2-fluoro-6-methylpyridine (XVIII) under controlled acidic conditions to yield this compound (XIX) . To validate purity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity via H/F NMR and mass spectrometry (e.g., ESI-MS). Quantitative purity (>95%) is critical for downstream applications like radiochemistry .
Q. What is the role of this compound derivatives in fluorine-18 labeling of biomolecules?
- Methodological Answer : this compound-2,3,5,6-tetrafluorophenyl ester ([F]F-Py-TFP) serves as a prosthetic group for indirect F labeling. It reacts efficiently with primary amines on peptides/proteins (e.g., albumin, PSMA-targeting peptides) under mild conditions (40–50°C, 10 minutes), achieving radiochemical yields of 25–43% . This method avoids harsh direct fluorination conditions, preserving biomolecule functionality .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency of this compound-based prosthetic groups with diverse biomolecules?
- Methodological Answer : Optimization requires balancing reaction parameters:
-
Temperature : 40–50°C minimizes thermal degradation while ensuring reactivity .
-
pH : Neutral to slightly basic conditions (pH 7.5–8.5) favor nucleophilic substitution with lysine residues.
-
Molar Ratio : A 2:1 molar excess of [F]F-Py-TFP to biomolecule improves yield without excessive byproducts .
-
Example : For [F]DCFPyL, a 10-minute reaction at 45°C achieved 43% radiochemical yield .
Biomolecule Reaction Temp (°C) Time (min) Radiochemical Yield (%) Albumin 50 10 25–30 c(RGDfK) 40 10 35–40 DCFPyL 45 10 40–43 Data synthesized from
Q. How does indirect fluorination using this compound compare to direct F labeling in terms of radiochemical stability and clinical applicability?
- Methodological Answer : Indirect labeling via this compound derivatives offers superior stability compared to direct methods, particularly for peptides prone to defluorination in vivo. For example, [F]albumin conjugates retained >90% stability in serum over 4 hours, whereas direct fluorination of antibodies often results in <50% stability . However, indirect methods require additional purification steps (e.g., size-exclusion chromatography) to remove unreacted prosthetic groups .
Q. How should researchers address discrepancies in radiochemical yields when scaling up conjugation reactions?
- Methodological Answer : Yield variations often stem from batch-to-batch differences in precursor purity or reaction scaling. Mitigation strategies include:
- Precursor Quality Control : Validate tetrafluorophenyl ester purity via HPLC before use.
- Reactor Design : Use microfluidic systems for consistent mixing and temperature control in scaled reactions .
- Statistical Analysis : Apply factorial design experiments to identify critical variables (e.g., solvent, agitation rate) impacting yield .
Q. What advanced analytical techniques are required to confirm the identity and purity of this compound conjugates?
- Methodological Answer : Beyond standard NMR and MS, researchers should use:
- Radio-TLC/HPLC : Quantify radiochemical purity and detect free F-fluoride.
- Size-Exclusion Chromatography (SEC) : Assess aggregation or fragmentation of labeled proteins.
- Competitive Binding Assays : Validate biological activity (e.g., αvβ3 integrin binding for [F]c(RGDfK)) .
Q. Experimental Design and Data Analysis
Q. How to design an experiment evaluating the impact of this compound prosthetic groups on tumor targeting efficiency?
- Methodological Answer :
Comparative Groups : Label the same peptide (e.g., RGD) using direct fluorination vs. This compound.
In Vivo PET Imaging : Quantify tumor-to-background ratios in xenograft models.
Ex Vivo Biodistribution : Measure %ID/g in tumors and critical organs (e.g., kidneys) at 1, 2, and 4 hours post-injection.
Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare groups.
Reference: Basuli et al. demonstrated 2.5-fold higher tumor-to-kidney ratios for indirect labeling .
Q. How to resolve contradictions in reported radiochemical yields for this compound-based conjugates?
- Methodological Answer : Contradictions may arise from differences in precursor batches or reaction setups. Researchers should:
- Replicate Published Protocols : Precisely follow temperature, solvent (e.g., DMF vs. acetonitrile), and purification steps from literature .
- Cross-Validate with Orthogonal Methods : Compare radio-TLC and SEC results to ensure consistency.
- Report Detailed Metadata : Include precursor lot numbers, equipment calibration dates, and ambient conditions in publications .
Properties
IUPAC Name |
6-fluoropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDLCTNVHJEBDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287610 | |
Record name | 6-Fluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-45-2 | |
Record name | 403-45-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Fluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoronicotinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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